molecular formula C12H13BrF3NO3 B3287169 tert-butyl (3-bromo-4-(trifluoromethoxy)phenyl)carbamate CAS No. 839715-01-4

tert-butyl (3-bromo-4-(trifluoromethoxy)phenyl)carbamate

Cat. No.: B3287169
CAS No.: 839715-01-4
M. Wt: 356.14 g/mol
InChI Key: QAJMRVGJMJHWTH-UHFFFAOYSA-N
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Description

tert-Butyl (3-bromo-4-(trifluoromethoxy)phenyl)carbamate is a carbamate derivative featuring a phenyl ring substituted with a bromine atom at position 3 and a trifluoromethoxy (-OCF₃) group at position 3. The tert-butyl carbamate (-NHCO₂tBu) moiety acts as a protective group for amines, commonly utilized in medicinal chemistry and organic synthesis to enhance stability during multi-step reactions . This compound is structurally significant due to the combination of bromine (a halogen with versatile reactivity in cross-coupling reactions) and the trifluoromethoxy group (known for improving lipophilicity and metabolic resistance in drug candidates) .

Properties

IUPAC Name

tert-butyl N-[3-bromo-4-(trifluoromethoxy)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrF3NO3/c1-11(2,3)20-10(18)17-7-4-5-9(8(13)6-7)19-12(14,15)16/h4-6H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJMRVGJMJHWTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)OC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3-bromo-4-(trifluoromethoxy)phenyl)carbamate typically involves the reaction of 3-bromo-4-(trifluoromethoxy)aniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in tert-butyl (3-bromo-4-(trifluoromethoxy)phenyl)carbamate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a boronic acid or ester, and a base such as potassium carbonate.

Major Products: The major products of these reactions depend on the specific reagents used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while Suzuki-Miyaura coupling would produce a biaryl compound .

Scientific Research Applications

Chemistry: tert-Butyl (3-bromo-4-(trifluoromethoxy)phenyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound can be used to modify biomolecules, such as peptides and proteins, through carbamate linkage. This modification can alter the biological activity and stability of the biomolecules .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl (3-bromo-4-(trifluoromethoxy)phenyl)carbamate involves its ability to form stable carbamate linkages with nucleophiles. This reactivity is primarily due to the electron-withdrawing effects of the trifluoromethoxy group, which makes the carbamate carbon more susceptible to nucleophilic attack. The bromine atom also plays a role in facilitating substitution reactions .

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Analogs

Compound Name CAS Number Molecular Formula Key Substituents Key Differences vs. Target Compound
tert-Butyl (3-bromo-4-methylphenyl)carbamate 515813-02-2 C₁₂H₁₆BrNO₂ -Br (C3), -CH₃ (C4) Replaces -OCF₃ with -CH₃; lower lipophilicity
tert-Butyl (4-bromophenyl)carbamate 131818-17-2 C₁₁H₁₄BrNO₂ -Br (C4) Lacks -OCF₃; bromine position alters reactivity
tert-Butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate 1881296-73-6 C₁₄H₁₉BrFNO₂ -Br (propyl chain), -F (aromatic) Aliphatic bromine; fluorine vs. -OCF₃
tert-Butyl 4-(trifluoromethoxy)phenylcarbamate 220107-35-7 C₁₂H₁₄F₃NO₃ -OCF₃ (C4) Lacks bromine; simpler aromatic substitution

Key Observations:

Bromine Position and Reactivity :

  • The target compound’s bromine at position 3 enables regioselective cross-coupling (e.g., Suzuki-Miyaura reactions), unlike tert-butyl (4-bromophenyl)carbamate (bromine at C4), which may exhibit distinct reactivity patterns .
  • In tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate (CAS 1881296-73-6), bromine is on an aliphatic chain, limiting its utility in aromatic coupling reactions .

Trifluoromethoxy vs. The -OCF₃ group in the target compound enhances resistance to oxidative degradation compared to non-fluorinated analogs, a trait critical in drug design .

Hybrid Substituents :

  • Compounds like tert-butyl (2-oxo-1-phenyl-2-(4-(3-(trifluoromethoxy)phenyl)piperazin-1-yl)ethyl)carbamate () integrate -OCF₃ into complex scaffolds, demonstrating the group’s versatility in modulating target affinity and solubility .

Physicochemical Properties

  • Molecular Weight: The target compound (C₁₂H₁₃BrF₃NO₃; estimated MW ~372.1) is heavier than non-brominated analogs (e.g., CAS 220107-35-7, MW 281.24) due to bromine’s atomic mass .
  • Melting Point: Bromine and -OCF₃ likely elevate the melting point relative to non-halogenated carbamates, though exact data are unavailable in the evidence.

Biological Activity

tert-butyl (3-bromo-4-(trifluoromethoxy)phenyl)carbamate is a synthetic organic compound that exhibits significant biological activity due to its unique structural features, including a trifluoromethoxy group and a bromine atom. This compound has garnered interest in medicinal chemistry for its potential applications in modifying biomolecules and as an intermediate in the synthesis of more complex organic molecules.

  • Molecular Formula : C₁₂H₁₃BrF₃NO₃
  • Molecular Weight : 356.14 g/mol

The presence of the trifluoromethoxy group enhances the lipophilicity and overall biological activity of the compound, making it relevant in pharmaceutical chemistry.

The biological activity of this compound is primarily attributed to its ability to form stable carbamate linkages with nucleophiles. The electron-withdrawing trifluoromethoxy group increases the susceptibility of the carbamate carbon to nucleophilic attack, facilitating various biochemical interactions. Additionally, the bromine atom contributes to the compound's reactivity, enabling substitution reactions that can modulate enzyme or receptor activities.

Biological Applications

  • Modification of Biomolecules : This compound can be utilized to modify peptides and proteins through carbamate linkages, which can significantly alter their biological activity and stability.
  • Inhibition Studies : The compound has been studied for its inhibitory effects on certain enzymes, particularly those involved in lipid metabolism, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These studies suggest that modifications in the molecular structure can lead to varying degrees of selectivity and potency against these targets .

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of similar compounds containing trifluoromethoxy groups. For example, the inclusion of a trifluoromethyl group at specific positions on phenolic rings has been shown to enhance potency for inhibiting serotonin uptake by sixfold compared to non-fluorinated analogs . Such findings underscore the importance of molecular modifications in optimizing biological activity.

Case Study: Inhibition of FAAH and MAGL

A comparative analysis was conducted on various carbamates, including this compound. The study revealed that compounds with specific substituents exhibited improved selectivity for MAGL while maintaining low inhibition levels for other serine hydrolases. For instance, one derivative demonstrated a 40–400-fold selectivity for MAGL without affecting other targets .

Comparative Analysis with Similar Compounds

The following table summarizes key differences between this compound and similar compounds:

Compound NameMolecular FormulaUnique Features
This compoundC₁₂H₁₃BrF₃NO₃Contains both bromine and trifluoromethoxy groups
tert-Butyl (2-bromo-4-(trifluoromethoxy)phenyl)carbamateC₁₂H₁₃BrF₃NO₃Different positioning of bromine; similar functionality
tert-Butyl (4-trifluoromethylphenyl)carbamateC₁₂H₁₄F₃NO₂Lacks bromine; focuses on trifluoromethyl group

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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